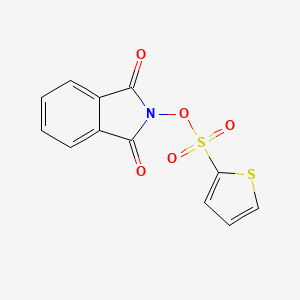

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate” is a complex organic molecule that contains an isoindoline ring (a nitrogen-containing heterocycle) with two carbonyl groups (C=O), and a thiophene ring (a sulfur-containing heterocycle) with a sulfonate group attached .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl groups and the nucleophilic sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carbonyl groups might form hydrogen bonds, influencing its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate: derivatives are explored for their potential in pharmaceutical synthesis due to their structural similarity to N-isoindoline-1,3-diones . These compounds are investigated for their ability to serve as building blocks in the development of therapeutic agents, particularly due to their reactivity which allows for the introduction of various pharmacophores.

Herbicides

The chemical structure of 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate lends itself to applications in the field of agrochemicals. Researchers are studying its use in the synthesis of herbicides, exploiting its potential to interfere with the growth of unwanted vegetation through specific biochemical pathways .

Colorants and Dyes

This compound is also significant in the production of colorants and dyes. Its conjugated system and the presence of the sulfonate group can be utilized to impart color properties to various substrates. Studies are being conducted to enhance the stability and color fastness of the dyes derived from this compound .

Polymer Additives

In the realm of polymer science, 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is being researched as an additive to improve the properties of polymers. Its incorporation into polymer chains is expected to enhance material characteristics such as thermal stability and mechanical strength .

Organic Synthesis

The compound’s reactivity profile makes it a candidate for use in organic synthesis. It can participate in various organic reactions, serving as a precursor or an intermediate in the synthesis of complex organic molecules .

Photochromic Materials

Due to its unique structural features, 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is being studied for its application in photochromic materials. These materials change color upon exposure to light, and the compound’s role in such materials is to provide reversible photo-switching capabilities .

Wirkmechanismus

Target of Action

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is a compound that has been studied for its potential use in diverse fields such as pharmaceutical synthesis .

Mode of Action

It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been shown to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, bind to receptors, or interact with DNA or RNA .

Biochemical Pathways

Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to affect various biochemical pathways . These compounds can influence the function of enzymes, receptors, and other proteins, leading to changes in cellular processes .

Pharmacokinetics

In silico admet prediction studies of similar compounds have shown that they adhere to lipinski’s rule of five, indicating good absorption and distribution properties .

Result of Action

Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to exhibit a variety of biological activities . These include potential use in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Action Environment

It’s worth noting that the synthesis, reactivity, and applications of similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied extensively . These studies underscore the need for sustainable and environmentally friendly synthetic approaches in this field .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICPCOGLXVWSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)

![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)